molecular formula C8H9NO2 B15206051 3-Amino-5,6-dihydrobenzofuran-2(4H)-one CAS No. 74495-89-9

3-Amino-5,6-dihydrobenzofuran-2(4H)-one

Katalognummer: B15206051
CAS-Nummer: 74495-89-9
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: NPOATRFEEZYGQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5,6-dihydrobenzofuran-2(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dihydrobenzofuran-2(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5,6-dihydrobenzofuran-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-5,6-dihydrobenzofuran-2(4H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The amino group and the lactone ring can play crucial roles in binding to molecular targets and influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2-benzofuranone: Similar structure but lacks the dihydro component.

    5,6-Dihydrobenzofuran-2(4H)-one: Lacks the amino group.

    3-Amino-5,6-dihydro-2H-benzofuran-2-one: A closely related compound with slight structural differences.

Uniqueness

3-Amino-5,6-dihydrobenzofuran-2(4H)-one is unique due to the presence of both an amino group and a lactone ring, which can confer distinct reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

74495-89-9

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

3-amino-5,6-dihydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C8H9NO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h4H,1-3,9H2

InChI-Schlüssel

NPOATRFEEZYGQY-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C2C(=C(C(=O)O2)N)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.